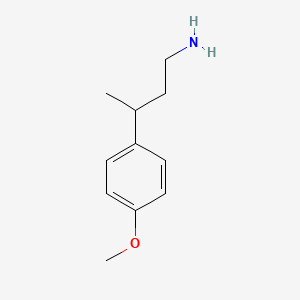

3-(4-Methoxyphenyl)butan-1-amine

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKHUXZEUPMVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Butan 1 Amine

Strategic Retrosynthetic Analysis of the Butan-1-amine Skeleton

A retrosynthetic analysis of 3-(4-methoxyphenyl)butan-1-amine reveals several logical disconnections that point to readily available starting materials. The primary amine functionality is a key starting point for disconnection. A carbon-nitrogen (C-N) bond disconnection suggests a precursor such as an alkyl halide, which could be synthesized from the corresponding alcohol. This alcohol, in turn, can be derived from a ketone via reduction.

Alternatively, a more direct retrosynthetic approach involves disconnecting the molecule at the C-N bond to reveal a ketone precursor, 4-(4-methoxyphenyl)butan-2-one. This ketone is a pivotal intermediate that can be synthesized through various methods, including Friedel-Crafts acylation or multi-step sequences involving Grignard reagents. The 4-methoxyphenyl (B3050149) group can be introduced via several aromatic substitution reactions. This analysis highlights that the butan-1-amine skeleton can be constructed through a convergent synthesis strategy, where the aromatic and aliphatic portions are synthesized separately and then combined. tandfonline.com

Conventional Synthetic Pathways to this compound

Reductive Amination Strategies of Precursor Ketones

A prevalent and efficient method for the synthesis of this compound is the reductive amination of its precursor ketone, 4-(4-methoxyphenyl)butan-2-one. libretexts.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, followed by reduction to the desired primary amine. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation over a metal catalyst like nickel. libretexts.org The choice of reducing agent can be crucial for the reaction's success and selectivity. For instance, sodium cyanoborohydride is often favored due to its mildness and its ability to selectively reduce the iminium ion in the presence of the ketone.

| Precursor Ketone | Amine Source | Reducing Agent | Product |

| 4-(4-Methoxyphenyl)butan-2-one | Ammonia | Sodium Borohydride | This compound |

| 4-(4-Methoxyphenyl)butan-2-one | Ammonium Acetate (B1210297) | Sodium Cyanoborohydride | This compound |

| 4-(4-Methoxyphenyl)butan-2-one | Ammonia/H2 | Nickel Catalyst | This compound |

Nitrile Hydrolysis and Reduction Sequences

An alternative pathway to this compound involves the synthesis and subsequent reduction of a nitrile intermediate, such as 3-(4-methoxyphenyl)butanenitrile. This method offers a robust way to construct the carbon skeleton and introduce the amine functionality in the final step.

The synthesis of the nitrile intermediate can be achieved through various means, including the alkylation of a suitable nitrile, such as (4-methoxyphenyl)acetonitrile, with an appropriate alkyl halide. whiterose.ac.uk Once the butanenitrile skeleton is in place, the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org This reduction is a well-established transformation in organic synthesis and generally proceeds with high yields. libretexts.org

Multi-Step Conversions Involving Grignard or Organolithium Reagents

Grignard and organolithium reagents provide another versatile approach to the butan-1-amine skeleton. These organometallic reagents can be used to form new carbon-carbon bonds, allowing for the construction of the desired carbon framework. For instance, a Grignard reagent derived from a substituted haloalkane can react with a suitable electrophile, such as an epoxide or a carbonyl compound, to build the butane (B89635) chain.

One possible strategy involves the reaction of a Grignard reagent, such as 4-methoxybenzylmagnesium chloride, with propylene (B89431) oxide. This would be followed by a series of functional group interconversions to introduce the amine group at the C1 position. While this approach offers flexibility in the construction of the carbon skeleton, it often requires multiple steps and careful control of reaction conditions to avoid side reactions. epo.org

Modern and Catalytic Approaches to this compound Synthesis

Asymmetric Synthesis for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is of significant interest, and modern catalytic methods, particularly asymmetric hydrogenation, have emerged as powerful tools to achieve this. acs.org Asymmetric hydrogenation of a prochiral precursor, such as an enamine or an imine derived from 4-(4-methoxyphenyl)butan-2-one, using a chiral transition metal catalyst can provide direct access to one enantiomer of the amine in high enantiomeric excess. acs.orgdiva-portal.org

Chiral catalysts for this transformation typically consist of a transition metal, such as iridium or rhodium, complexed with a chiral ligand. acs.orgdiva-portal.org The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed and successfully applied in the asymmetric hydrogenation of imines and related substrates. diva-portal.org The development of these catalytic systems represents a significant advancement in the efficient and selective synthesis of chiral amines.

| Precursor | Catalyst Type | Chiral Ligand Example | Product |

| Imine of 4-(4-methoxyphenyl)butan-2-one | Iridium-based | Chiral Phosphine-Oxazoline Ligands | (R)- or (S)-3-(4-Methoxyphenyl)butan-1-amine |

| Enamine of 4-(4-methoxyphenyl)butan-2-one | Rhodium-based | Chiral Diphosphine Ligands (e.g., BINAP) | (R)- or (S)-3-(4-Methoxyphenyl)butan-1-amine |

Transition Metal-Catalyzed Amination Reactions

Transition metal catalysis plays a crucial role in the synthesis of amines, offering highly efficient and selective pathways. For this compound, the most pertinent application of this technology is through the catalytic reductive amination of 4-(4-methoxyphenyl)butan-2-one. This reaction typically involves an amine source, such as ammonia, and a reducing agent, with a transition metal catalyst facilitating both the initial imine formation and its subsequent reduction.

Nickel-Catalyzed Reductive Amination: Nickel-based catalysts have emerged as a cost-effective and highly active option for the synthesis of primary amines from ketones. rsc.org These catalysts, often in the form of nanoparticles supported on materials like silica (B1680970), can effectively catalyze the reductive amination of a wide array of ketones. researchgate.net In a typical procedure, 4-(4-methoxyphenyl)butan-2-one would be subjected to a nickel catalyst under an atmosphere of ammonia and hydrogen gas. researchgate.net The use of hydrazine (B178648) hydrate (B1144303) has also been reported as a facile source for both nitrogen and hydrogen in Ni-catalyzed reductive aminations. rsc.org

Recent developments have focused on creating stable and reusable nickel nanocatalysts that can operate under milder conditions. For instance, nickel nanoparticles generated from a Ni-tartaric acid complex pyrolyzed on silica have demonstrated effectiveness in producing branched primary amines. researchgate.net Chiral diphosphine ligands paired with nickel catalysts have also been developed for the asymmetric reductive amination of ketones, offering a pathway to enantiomerically pure amine products. nih.govsciengine.com

Palladium- and Iridium-Catalyzed Reactions: While nickel provides a robust, economical option, other noble metals like palladium and iridium also feature prominently in advanced amination strategies. Catalytic hydrogenation using a palladium catalyst is a well-established industrial method for reducing imines to amines. In the context of this compound synthesis, a palladium-on-carbon (Pd/C) catalyst would be used under hydrogen pressure to convert the intermediate imine of 4-(4-methoxyphenyl)butan-2-one to the final amine product. google.comgoogle.com

Iridium catalysts have also shown promise in transfer hydrogenation reactions for reductive amination, using formic acid as a safe and practical hydrogen donor. rsc.orgsemanticscholar.org This method allows the reaction to proceed at room temperature, offering a milder alternative to high-pressure hydrogenation. rsc.orgsemanticscholar.org

The choice of catalyst and reaction conditions allows for significant control over the reaction's efficiency and selectivity.

| Catalyst System | Substrate | Amine Source | Reducing Agent/Conditions | Yield | Reference |

| Ni-TA@SiO2-800 | 4-Phenylbutan-2-one | NH3 (5-7 bar) | H2 (20 bar), 120 °C, 24 h | 78% | researchgate.net |

| Ni(OAc)2 / PCy3 | Aldehydes | Various Amines | TMDS, 70 °C | Moderate to Good | |

| Ni(BF4)2·6H2O / Triphos | Veratraldehyde | NH3 (5-7 bar) | H2 (40 bar), 100 °C, 15 h | >99% (GC Yield) | |

| Co/N-SiC | Acetophenone | aq. NH3 (32%) | H2 (10 bar), 50 °C, 20 h | 99% | d-nb.info |

| Ir-catalyst (TC-4) | 4-Phenylbutan-2-one | 1-Isopropoxy-4-nitrobenzene | HCOOH, 80 °C, 12 h | >90% | rsc.orgsemanticscholar.org |

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction steps into a single, streamlined process. The synthesis of this compound can be conceptualized within a flow chemistry paradigm, primarily by first synthesizing its precursor, 4-(4-methoxyphenyl)butan-2-one, in a continuous manner, followed by a subsequent reductive amination step.

A telescoped, three-step continuous flow system has been successfully developed for the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol. ucl.ac.ukresearchgate.netcardiff.ac.uk This process demonstrates the power of flow chemistry to manage complex multi-step syntheses. The system consists of three sequential micropacked bed reactors, each containing a specific catalyst and operating under optimized conditions:

Oxidation: The first reactor contains a 1 wt% AuPd/TiO2 catalyst and operates at approximately 115 °C to oxidize 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291). ucl.ac.ukresearchgate.net

Aldol (B89426) Condensation: The resulting aldehyde is then passed into a second reactor packed with anatase TiO2 at around 130 °C, where it undergoes a C-C coupling reaction (aldol condensation) with acetone (B3395972) to form 4-(4-methoxyphenyl)-3-buten-2-one. ucl.ac.ukresearchgate.net

Hydrogenation: Finally, the unsaturated ketone is fed into a third reactor with a 1 wt% Pt/TiO2 catalyst at 120 °C for selective hydrogenation of the carbon-carbon double bond, yielding 4-(4-methoxyphenyl)butan-2-one. ucl.ac.ukresearchgate.net

The resulting 4-(4-methoxyphenyl)butan-2-one can then be converted to this compound in a subsequent continuous flow reductive amination step. This would typically involve pumping the ketone, an ammonia source (like aqueous ammonia), and a hydrogen source through a heated packed-bed reactor containing a hydrogenation catalyst, such as Raney Nickel (Ra/Ni) or a supported palladium or nickel catalyst. acs.org This modular approach allows for the on-demand production of the target amine with high efficiency and control.

| Flow Process Step | Catalyst | Temperature (°C) | Pressure (barg) | Key Transformation | Reference |

| Oxidation | 1 wt% AuPd/TiO2 | 115 | 5 | 4-Methoxybenzyl alcohol → 4-Methoxybenzaldehyde | ucl.ac.ukresearchgate.net |

| C-C Coupling | Anatase TiO2 | 130 | 5 | Aldol Condensation → 4-(4-Methoxyphenyl)-3-buten-2-one | ucl.ac.ukresearchgate.net |

| Reduction | 1 wt% Pt/TiO2 | 120 | 5 | Hydrogenation → 4-(4-Methoxyphenyl)butan-2-one | ucl.ac.ukresearchgate.net |

| Final Hydrogenation | Ra/Ni | - | - | C=C Hydrogenation → 4-Aryl-2-butanones | acs.orgunits.it |

Optimization of Reaction Parameters and Yield Enhancement for this compound

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The focus of optimization is typically on the key reductive amination step of 4-(4-methoxyphenyl)butan-2-one.

Effect of Catalyst and Catalyst Loading: The choice of catalyst is paramount. For nickel-catalyzed reactions, the catalyst loading is a key variable. Studies on similar ketone aminations show that catalyst amounts can be optimized; for example, using 1.5 mol% of a cobalt catalyst or 6 mol% of a supported nickel catalyst has proven effective for benchmark reactions. researchgate.netd-nb.info For palladium-catalyzed Sonogashira couplings used in the synthesis of precursors, catalyst loading can be as low as 0.5–1 mol%. Overloading the catalyst does not necessarily improve yield and increases costs, while too little catalyst can lead to incomplete conversion.

Influence of Temperature: Temperature significantly affects reaction rates and selectivity. For the reductive amination of ketones, temperatures ranging from 50 °C to 140 °C are commonly employed. d-nb.inforsc.org For the cobalt-catalyzed amination of acetophenone, 50 °C was found to be optimal. d-nb.info In other systems, increasing the temperature from 120 °C to 140 °C enhanced the yield, but a further increase to 160 °C led to more by-products and a reduced yield. rsc.org For the synthesis of the precursor 4-(4-methoxyphenyl)but-3-yn-2-ol, optimal temperatures range from 60–80°C to balance reaction speed and by-product formation.

Influence of Pressure: In catalytic hydrogenations, hydrogen pressure is a critical parameter. For the reductive amination of ketones using molecular hydrogen, pressures typically range from 10 to 40 bar. researchgate.netd-nb.inforsc.org While higher pressure can increase the rate of hydrogenation, an optimal pressure often exists. For instance, one study found that 30 bar of H2 pressure provided a faster reaction rate and high yield, whereas increasing to 40 bar resulted in slightly lower yields. rsc.org

Effect of Solvent and Amine Source Concentration: The solvent choice can influence catalyst stability, substrate solubility, and reaction outcomes. For reductive aminations, alcohols like methanol (B129727) or t-butanol are common. researchgate.netpharmainfo.in When using aqueous ammonia as the nitrogen source, its concentration is a key factor. A 32% aqueous ammonia solution was found to give the best yield in a cobalt-catalyzed system, as the high concentration accelerates the initial imine formation. d-nb.info

Systematic optimization of these parameters is essential to develop a robust and high-yielding process for the synthesis of this compound.

| Parameter | Range/Value | Effect on Yield/Selectivity | Reference |

| Temperature | 50 - 140 °C | Optimal temperature balances reaction rate and by-product formation. Higher temperatures can decrease yield. | d-nb.inforsc.org |

| H2 Pressure | 10 - 40 bar | Higher pressure can increase rate, but an optimum often exists (e.g., 30 bar). | rsc.org |

| Catalyst Loading | 1.5 - 6 mol% | Sufficient catalyst is needed for conversion, but excess does not improve yield and increases cost. | researchgate.netd-nb.info |

| Solvent | Methanol, t-Butanol | Affects solubility and catalyst performance. | researchgate.netpharmainfo.in |

| Ammonia Conc. | 32% (aqueous) | High concentration accelerates imine formation, leading to higher yields. | d-nb.info |

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl Butan 1 Amine

Reactions Involving the Primary Amine Functional Group of 3-(4-Methoxyphenyl)butan-1-amine

The primary amine group in this compound is a key site for a variety of chemical reactions due to the nucleophilic nature of the nitrogen atom. libretexts.orgmsu.edu This nucleophilicity allows it to readily participate in reactions such as nucleophilic acyl substitution, alkylation, and the formation of imines and enamines.

Nucleophilic Acyl Substitution and Amide Formation

Primary amines, such as this compound, readily react with carboxylic acid derivatives like acyl chlorides and acid anhydrides in a process known as nucleophilic acyl substitution to form amides. libretexts.orglibretexts.orgdbpedia.org This reaction is a cornerstone of organic synthesis for creating the amide bond, a fundamental linkage in many biologically active molecules and synthetic materials. luxembourg-bio.comresearchgate.net

The mechanism of this reaction typically proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.orgchemguide.co.ukmasterorganicchemistry.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl compound. masterorganicchemistry.com This initial attack forms a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the leaving group (e.g., a chloride ion from an acyl chloride) is expelled, and the carbonyl double bond is reformed, resulting in the formation of a stable amide. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

To facilitate these reactions and neutralize the acidic byproduct (such as HCl), a base like pyridine (B92270) or sodium hydroxide (B78521) is often added. libretexts.org The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired amide product.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride | N-[3-(4-methoxyphenyl)butyl]acetamide | Base (e.g., pyridine), Room Temperature |

| This compound | Benzoyl Chloride | N-[3-(4-methoxyphenyl)butyl]benzamide | Base (e.g., NaOH), Room Temperature |

| This compound | Acetic Anhydride (B1165640) | N-[3-(4-methoxyphenyl)butyl]acetamide | Room Temperature |

Alkylation and Reductive Alkylation Reactions

The primary amine of this compound can undergo N-alkylation when treated with alkyl halides. However, direct alkylation can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to over-alkylation. libretexts.orgmasterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups onto the nitrogen atom is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org This method is highly efficient for forming secondary and tertiary amines in a controlled manner. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. masterorganicchemistry.comwikipedia.org The reaction is typically carried out as a one-pot synthesis, offering a convenient and high-yielding route to N-alkylated products. wikipedia.org

| Amine | Carbonyl Compound | Reducing Agent | Product |

|---|---|---|---|

| This compound | Formaldehyde | NaBH3CN | N,N-Dimethyl-3-(4-methoxyphenyl)butan-1-amine |

| This compound | Acetone (B3395972) | NaBH(OAc)3 | N-Isopropyl-3-(4-methoxyphenyl)butan-1-amine |

| This compound | Benzaldehyde (B42025) | H2, Pd/C | N-Benzyl-3-(4-methoxyphenyl)butan-1-amine |

Imine and Enamine Formation and Subsequent Transformations

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.org This reaction is reversible and typically acid-catalyzed. lumenlearning.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. libretexts.org The pH of the reaction medium is crucial; it is generally most effective under mildly acidic conditions. lumenlearning.com

Imines are versatile intermediates in organic synthesis. They can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. masterorganicchemistry.com More importantly, the C=N bond of the imine can be reduced to an amine, as seen in reductive amination. masterorganicchemistry.com Furthermore, imines can react with various nucleophiles at the electrophilic carbon atom.

While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. Since this compound is a primary amine, its reaction with carbonyl compounds will lead to the formation of imines.

Transformations at the p-Methoxyphenyl Moiety of this compound

The p-methoxyphenyl group of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The methoxy (B1213986) group (-OCH3) is a strong activating group and directs incoming electrophiles to the ortho and para positions. quora.comlibretexts.org

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the methoxy group in the anisole-like structure of the p-methoxyphenyl moiety significantly enhances the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). quora.compearson.comquora.com The lone pairs on the oxygen atom participate in resonance with the benzene ring, increasing the electron density at the ortho and para positions. pearson.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Due to the high reactivity of the anisole (B1667542) ring, these reactions can often be carried out under milder conditions than those required for benzene. libretexts.org For instance, the bromination of anisole is rapid and predominantly yields the para-bromo isomer. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Aromatic Ring Positions

While traditional cross-coupling reactions often utilize aryl halides or triflates, recent advancements have enabled the use of less reactive aryl ethers, such as the methoxy group in the p-methoxyphenyl moiety, as coupling partners. nih.gov These transformations typically involve the cleavage of the robust C(aryl)-O bond, which can be achieved using nickel-based catalyst systems. nih.govnih.govorganic-chemistry.org

For instance, nickel-catalyzed cross-coupling reactions can introduce a variety of alkyl groups at the ipso position of anisole derivatives using Grignard reagents. nih.govacs.org This allows for the direct functionalization of the aromatic ring by replacing the methoxy group. The use of specific ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be crucial for the success of these reactions, expanding the scope of compatible nucleophiles to include organoboron reagents (Suzuki-type coupling) and alkynylmagnesium reagents (Sonogashira-type coupling). nih.gov

These modern cross-coupling methods provide a powerful tool for modifying the aromatic core of this compound, enabling the synthesis of a wide array of complex molecules. nih.gov

Stereoselective Transformations and Chiral Pool Applications of this compound

The presence of a stereocenter in this compound makes it a valuable, albeit not widely reported, potential building block in stereoselective synthesis. Chiral amines are fundamental in the synthesis of numerous pharmaceuticals and natural products. They can be utilized as chiral auxiliaries, directing the stereochemical outcome of a reaction, or as key synthons in the construction of complex chiral molecules.

One of the primary methods for obtaining enantiomerically pure amines is through stereoselective synthesis or resolution. For instance, related chiral amines are often synthesized via asymmetric hydrogenation of corresponding imines using chiral catalysts. While a specific protocol for this compound is not readily found, the general approach would involve the reduction of a suitable imine precursor.

Although direct applications of this compound as a chiral auxiliary are not prominently featured in the literature, its structure lends itself to such possibilities. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereoselectivity of a reaction, after which they are removed. The effectiveness of a chiral auxiliary often depends on its ability to create a sterically biased environment, and the substituted phenyl group in this compound could potentially serve this function in various transformations, such as alkylations or aldol (B89426) reactions of derivatives.

As a component of the "chiral pool," enantiomerically pure this compound, if available, could serve as a starting material for the synthesis of more complex chiral molecules, leveraging its pre-existing stereocenter.

Kinetic and Thermodynamic Aspects of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are scarce. However, general principles of physical organic chemistry can be applied to understand the factors influencing its reaction rates and equilibria.

The nucleophilicity of the amine group is a key determinant of its reaction kinetics. This can be quantified by studying the rates of its reactions with various electrophiles. For example, the kinetics of aminolysis reactions, such as the reaction of amines with esters or other carbonyl compounds, are often studied to determine rate constants and elucidate reaction mechanisms. Such studies typically reveal the influence of steric hindrance and electronic effects on the reaction rate.

Thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactions, provide insight into the position of chemical equilibrium and the spontaneity of a reaction. For reactions involving this compound, these parameters would be influenced by factors such as bond energies, solvation effects, and the stereochemistry of the reactants and products.

A hypothetical study on the thermodynamics of salt formation between enantiomers of this compound and a chiral acid could provide valuable information for developing a classical resolution method. The differential stability of the resulting diastereomeric salts is the basis for their separation.

To illustrate the type of data that would be relevant, the following hypothetical data tables are presented. It must be explicitly stated that this data is for illustrative purposes only and is not based on experimental results for this compound.

Hypothetical Kinetic Data for the N-Acylation of this compound with Acetic Anhydride

| Entry | Temperature (°C) | Concentration of Amine (mol/L) | Concentration of Acetic Anhydride (mol/L) | Initial Rate (mol/L·s) |

| 1 | 25 | 0.1 | 0.1 | 1.5 x 10⁻³ |

| 2 | 25 | 0.2 | 0.1 | 3.0 x 10⁻³ |

| 3 | 25 | 0.1 | 0.2 | 3.1 x 10⁻³ |

| 4 | 40 | 0.1 | 0.1 | 4.2 x 10⁻³ |

Hypothetical Thermodynamic Data for the Resolution of Racemic this compound with a Chiral Acid

| Diastereomeric Salt | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

| (R)-Amine-(R)-Acid | -25.5 | -50.2 | -10.5 |

| (S)-Amine-(R)-Acid | -23.8 | -48.1 | -9.5 |

Derivatives and Analogues of 3 4 Methoxyphenyl Butan 1 Amine: Synthesis and Characterization

Design Principles for Novel 3-(4-Methoxyphenyl)butan-1-amine Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles. These principles aim to enhance potency, selectivity, and pharmacokinetic profiles by strategically altering the molecule's structure. Key areas for modification include the primary amine, the aromatic ring, and the butane (B89635) chain.

N-Substitution: The primary amine is a key site for introducing a wide range of functional groups. N-acylation and N-sulfonylation can introduce hydrogen bond donors and acceptors, potentially altering interactions with biological targets. nih.govnih.gov Alkylation can modulate lipophilicity and basicity.

Aromatic Ring Modification: The 4-methoxyphenyl (B3050149) group offers several avenues for modification. Altering the substitution pattern (e.g., moving the methoxy (B1213986) group or introducing other substituents) can influence electronic properties and steric bulk. nih.gov Replacing the phenyl ring with other aromatic or heteroaromatic systems can introduce new interaction points.

Butane Chain Alterations: The length and branching of the butane chain can be varied to optimize the spatial relationship between the aromatic ring and the amine group. Introducing rigidity, for instance through the formation of cyclic structures, can also be explored.

Synthesis of N-Substituted this compound Analogues

The primary amine of this compound is readily acylated or sulfonylated using standard procedures.

N-Acylation: Acylation is typically achieved by reacting the amine with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the resulting acid. mdpi.com For example, reaction with benzoyl chloride would yield N-benzoyl-3-(4-methoxyphenyl)butan-1-amine. A variety of acyl groups, including those with different electronic and steric properties, can be introduced to probe structure-activity relationships. nih.gov

N-Sulfonylation: Similarly, sulfonylation is carried out by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding sulfonamide, for instance, N-(4-toluenesulfonyl)-3-(4-methoxyphenyl)butan-1-amine. nih.gov

A study on N-acylated and N-alkylated 2-aminobenzothiazoles demonstrated that the nature of the acyl or alkyl group significantly influences biological activity. nih.gov While not directly involving this compound, the principles of modifying an amine with various acyl and alkyl groups to explore structure-activity relationships are transferable.

| Reagent | Product |

| Acyl Halide | N-Acylated Derivative |

| Sulfonyl Chloride | N-Sulfonylated Derivative |

Quaternization of the primary amine leads to the formation of permanently charged quaternary ammonium (B1175870) salts. wikipedia.org This is typically achieved by exhaustive alkylation of the amine with an alkyl halide, such as methyl iodide. The reaction proceeds via initial formation of the secondary and tertiary amines, followed by the final alkylation to the quaternary salt. The resulting salts have significantly different solubility and electronic properties compared to the parent amine.

Synthesis of Aromatic Ring-Modified this compound Analogues

Modifications to the aromatic ring can be achieved by starting with appropriately substituted precursors. For instance, replacing 4-methoxybenzaldehyde (B44291) with other substituted benzaldehydes in the initial synthesis would lead to analogues with different substituents on the phenyl ring. mdpi.com

A general synthetic route to such analogues could involve the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction of the nitro group and any other necessary functional group transformations. For example, using 3-hydroxy-4-methoxybenzaldehyde would ultimately yield a derivative with an additional hydroxyl group on the aromatic ring.

The synthesis of various methoxyphenyl and methoxypyridine analogues has been explored to improve activity and physicochemical properties in other compound series. nih.gov For example, the replacement of a fluorophenyl group with a methoxyphenyl or methoxypyridyl group was investigated. nih.gov

Butane Chain Modifications and Homologous Derivatives of this compound

Altering the length of the alkane chain can provide insights into the optimal distance between the aromatic ring and the amino group for a desired activity. Homologous derivatives can be synthesized by employing starting materials with different chain lengths. For example, using 3-(4-methoxyphenyl)propan-1-al instead of the butanal equivalent in a reductive amination process would yield the corresponding propan-1-amine derivative.

Modifications can also include the introduction of branches or cyclic constraints within the butane chain. These changes can impact the molecule's conformation and lipophilicity.

| Starting Material | Product | Chain Length |

| 3-(4-Methoxyphenyl)propan-1-al | 3-(4-Methoxyphenyl)propan-1-amine | 3 |

| 3-(4-Methoxyphenyl)butan-1-al | This compound | 4 |

| 3-(4-Methoxyphenyl)pentan-1-al | 3-(4-Methoxyphenyl)pentan-1-amine | 5 |

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-property relationships.

N-Substitution: Acylation and sulfonylation generally decrease the basicity of the nitrogen atom due to the electron-withdrawing nature of the carbonyl and sulfonyl groups, respectively. This can affect the compound's pKa and its ability to form salts. The nature of the substituent on the acyl or sulfonyl group can further modulate these electronic effects.

Aromatic Ring Substituents: The electronic nature of substituents on the aromatic ring influences the electron density of the entire molecule. Electron-donating groups, like the methoxy group, can increase the electron density of the ring, while electron-withdrawing groups would decrease it. These changes can affect the reactivity of the aromatic ring towards electrophilic substitution and can also influence the pKa of the amine group through inductive and resonance effects.

Chain Length and Branching: Altering the butane chain affects the lipophilicity of the molecule. Longer or more branched chains generally lead to increased lipophilicity, which can impact solubility and permeability across biological membranes. The flexibility of the chain can also be crucial for adopting the optimal conformation for binding to a target.

The study of nonlinear structure-reactivity correlations in the reactions of nucleophilic reagents with esters provides a framework for understanding how changes in substituent electronics can lead to changes in reaction mechanisms, a concept applicable to the reactivity of these amine derivatives. acs.org

Advanced Spectroscopic and Analytical Characterization of 3 4 Methoxyphenyl Butan 1 Amine

High-Resolution NMR Spectroscopy for Complete Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-(4-Methoxyphenyl)butan-1-amine. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as distinct doublets in the aromatic region, a characteristic of para-substituted benzene (B151609) rings. The methoxy (B1213986) group protons present as a sharp singlet. The aliphatic protons of the butane (B89635) chain exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, providing information about their connectivity. For instance, the protons on the carbon bearing the amine group and the chiral center will show specific coupling constants that can help determine the relative stereochemistry in diastereomers if applicable. rsc.orghmdb.ca

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. mdpi.com The aromatic carbons show signals in the downfield region, with the carbon attached to the methoxy group being significantly shielded. The aliphatic carbons appear in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals by revealing their correlations. researchgate.net

Conformational analysis, which studies the spatial arrangement of atoms, can also be investigated using advanced NMR methods. bris.ac.uk Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing insights into the preferred rotational conformations around the single bonds of the butane chain and the orientation of the methoxyphenyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH (ortho to OMe) | 6.85 (d, J=8.5 Hz) | 114.0 |

| Aromatic CH (meta to OMe) | 7.15 (d, J=8.5 Hz) | 127.5 |

| Methoxy (OCH₃) | 3.80 (s) | 55.3 |

| CH (chiral center) | 2.70 - 2.85 (m) | ~40 |

| CH₂ (adjacent to CH) | 1.60 - 1.80 (m) | ~40 |

| CH₂ (adjacent to NH₂) | 2.85 - 3.00 (m) | ~45 |

| CH₃ (on chiral center) | 1.20 (d, J=7.0 Hz) | ~22 |

| NH₂ | 1.50 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary from experimental values.

Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. amazonaws.comrichmond.edu

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. Under EI, the molecule is fragmented, and the resulting pattern is a unique fingerprint. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a stable iminium ion. Another characteristic fragmentation is the benzylic cleavage, resulting in a tropylium-like ion from the methoxyphenyl group. nist.govresearchgate.netoup.com

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate these fragmentation pathways. researchgate.netscispace.com In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and can help differentiate between isomers. oup.comojp.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion |

| 162 | [C₁₁H₁₆N]⁺ | Loss of OH (from rearrangement) |

| 134 | [C₉H₁₀O]⁺ | Benzylic cleavage |

| 121 | [C₈H₉O]⁺ | Methoxytropylium ion |

| 44 | [C₂H₆N]⁺ | α-cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of intermolecular interactions. openaccesspub.org

The FT-IR spectrum will prominently feature N-H stretching vibrations from the primary amine group, typically appearing as a medium to weak doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 2850-3100 cm⁻¹. dergipark.org.trmdpi.com The characteristic C-O stretching of the methoxy group is expected to show strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). bartleby.compearson.com Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region. bartleby.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (primary amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | FT-IR, Raman |

| Asymmetric C-O-C Stretch (ether) | ~1250 | FT-IR |

| Symmetric C-O-C Stretch (ether) | ~1040 | FT-IR |

| N-H Bend (primary amine) | 1590 - 1650 | FT-IR |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing of this compound and its Salts

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, which is a liquid at room temperature, this analysis is typically performed on a crystalline salt derivative, such as a hydrochloride or tartrate salt. acs.orgacs.org

Single-crystal X-ray diffraction provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of the chiral center if a chiral salt is used for resolution. mdpi.comoup.comoup.com The analysis also reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. ijcce.ac.irnih.gov

Chiral Chromatographic Methods for Enantiomeric Separation and Purity Determination

As this compound is a chiral compound, methods for separating its enantiomers and determining its enantiomeric purity are essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique for this purpose. researchgate.netnih.gov

CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. researchgate.netnih.gov The choice of CSP and the mobile phase composition are critical for achieving good resolution between the enantiomers. researchgate.netresearchgate.net

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed. This converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral HPLC column. The enantiomeric purity is determined by comparing the peak areas of the two enantiomers. researchgate.net

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for assessing the purity of this compound and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. ojp.govmdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for each component, allowing for their identification. This is particularly useful for detecting and identifying by-products from the synthesis or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, capable of analyzing a wider range of compounds, including those that are not volatile or are thermally labile. researchgate.netmdpi.com An HPLC system separates the sample components, which are then introduced into the mass spectrometer. LC-MS is highly sensitive and selective, making it ideal for detecting trace-level impurities. researchgate.netoup.com Both GC-MS and LC-MS are crucial for comprehensive impurity profiling and quality control.

Computational Chemistry and Theoretical Studies of 3 4 Methoxyphenyl Butan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For 3-(4-Methoxyphenyl)butan-1-amine, DFT calculations are instrumental in elucidating its fundamental electronic structure and geometric parameters.

Electronic Structure and Geometry Optimization: The process begins with geometry optimization, where DFT methods are used to find the lowest energy conformation of the molecule. ijcce.ac.ir Functionals such as B3LYP or B3PW91 combined with basis sets like 6-311G(d,p) or TZVP are commonly employed to accurately model the system. rsc.orgresearchgate.net This optimization yields precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of this compound. From the optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.

Spectroscopic Property Prediction: Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the compound's infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule, allowing for a detailed interpretation of experimental spectra. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum.

| Parameter | Typical Method/Basis Set | Predicted Properties |

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Bond lengths, bond angles, dihedral angles, rotational constants |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | IR spectrum, Raman spectrum, Zero-point vibrational energy |

| Electronic Properties | DFT/B3LYP/6-311G(d,p) | HOMO-LUMO gap, Ionization potential, Electron affinity, Molecular electrostatic potential |

| UV-Vis Spectrum | TD-DFT/B3LYP/6-311G(d,p) | Electronic transition energies, Absorption wavelengths (λmax) |

This table represents typical methodologies and does not correspond to specific experimental results for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are crucial for exploring the vast conformational space of a flexible molecule like this compound and understanding how its environment, particularly solvents, influences its behavior. researchgate.net

Conformational Analysis: The butanamine chain and the methoxyphenyl group can rotate around several single bonds, leading to a multitude of possible conformations. MD simulations can sample these different conformations by simulating the atomic motions over nanoseconds or longer. semanticscholar.org This exploration helps identify the most stable and populated conformations in a given environment, which may not always be the global minimum in a vacuum. This is particularly relevant when studying interactions with biological targets, as the bioactive conformation may differ from the lowest-energy state. uva.nl

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, ethanol). These simulations can reveal the structure of the solvent shell around the molecule, including the formation of hydrogen bonds between the amine group and water molecules. Understanding these solvent effects is critical for predicting solubility, partitioning behavior, and reactivity in solution. researchgate.net

Reaction Mechanism Modeling and Transition State Locating for this compound Transformations

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. For this compound, this involves modeling potential transformations such as N-acylation, oxidation, or substitution reactions.

Using DFT, researchers can map the entire potential energy surface of a proposed reaction. This involves identifying the structures of reactants, products, and any intermediates. A key aspect of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org The TS structure is characterized by having a single imaginary frequency in a vibrational analysis. rsc.org

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. whiterose.ac.uk For example, modeling the nucleophilic attack of the amine on an electrophile would involve locating the transition state for the C-N bond formation, providing insight into the reaction's feasibility and kinetics. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. ijpsonline.com This approach is particularly useful for screening libraries of derivatives of a lead compound like this compound to identify candidates with desired properties without needing to synthesize and test each one.

A QSPR model is built by first calculating a set of numerical values, known as molecular descriptors, for a series of related compounds. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. ijpsonline.com A mathematical model is then developed to correlate these descriptors with an experimentally measured property (e.g., boiling point, solubility, or a measure of biological activity).

For derivatives of this compound, a QSPR study could be used to predict how modifications to the aromatic ring or the alkyl chain affect properties like receptor binding affinity or metabolic stability.

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms, Number of rotatable bonds | Composition and basic connectivity |

| Topological | Wiener index, Kier & Hall connectivity indices | 2D representation of atomic connectivity |

| Geometric (3D) | Molecular surface area, Molecular volume, Shadow indices | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution and reactivity |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Hydrophobicity and polarizability |

This table lists common descriptor classes used in QSPR modeling.

Cheminformatics and Data Mining Approaches for this compound Related Chemical Space

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the analysis of large chemical datasets. For this compound, cheminformatics tools can be used to explore its related "chemical space."

This involves searching massive chemical databases (like PubChem or Scifinder) for compounds that are structurally similar to this compound. These similar molecules can then be analyzed to identify structure-activity relationships or predict potential biological targets. Techniques like molecular similarity searching, based on fingerprints that encode structural features, are fundamental to this process.

Furthermore, data mining and machine learning algorithms can be applied to datasets of related compounds to build predictive models. For instance, if a set of similar methoxyphenyl-containing amines has been tested for activity against a particular enzyme, a classification model could be built to predict whether this compound is likely to be active or inactive. arabjchem.org Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is often used in this context to screen potential biological targets. arabjchem.org

Applications of 3 4 Methoxyphenyl Butan 1 Amine in Chemical Synthesis and Materials Science

3-(4-Methoxyphenyl)butan-1-amine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral amines are foundational to asymmetric catalysis, often serving as precursors to sophisticated chiral ligands that guide metal catalysts to produce one enantiomer of a product over the other. acs.org The primary amine group in this compound is a reactive handle that can be readily converted into a variety of coordinating groups, such as imines, amides, or phosphine-amines. These derivatives, now bearing the original chirality of the amine, can be complexed with transition metals like iridium, rhodium, or palladium to form catalysts for asymmetric hydrogenation, reductive amination, and other carbon-carbon bond-forming reactions. acs.orgub.edu

For instance, the asymmetric reduction of imines is a powerful method for producing other valuable chiral amines. ub.edu Ligands derived from chiral amines are crucial in these transformations. While direct studies on ligands from 3-(4--Methoxyphenyl)butan-1-amine are not extensively documented, the principles are well-established with analogous structures. The methoxyphenyl group can influence the electronic properties and steric environment of the catalytic pocket, potentially enhancing both the activity and selectivity of the catalyst. The effectiveness of such catalytic systems is typically measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

Research into the kinetic resolution of racemic primary amines, a process where one enantiomer reacts faster than the other, further highlights the utility of chiral catalysis. researchgate.net Chiral phosphoric acids, for example, have been used to catalyze the condensation between amines and dicarbonyl compounds, effectively separating enantiomers. researchgate.net This underscores the broad importance of developing new chiral agents, a role for which derivatives of this compound are well-suited.

Table 1: Representative Asymmetric Reactions Using Chiral Amine-Derived Catalysts

| Reaction Type | Catalyst/Ligand Type | Substrate Class | Typical Enantioselectivity (e.e.) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ir-Phosphino-oxazoline | N-Aryl Imines | >90% |

| Asymmetric Reductive Amination | Rh-Diamine/Chiral Acid | Ketones + Amines | >95% |

| Kinetic Resolution | Chiral Phosphoric Acid | Racemic Primary Amines | Good to Excellent |

Utilization of this compound in the Synthesis of Advanced Organic Materials

The unique molecular structure of this compound makes it an attractive component for advanced organic materials. The methoxyphenyl group is a common feature in liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials due to its electronic and photophysical properties. Incorporating this amine into a larger molecular framework can introduce chirality, leading to materials with chiroptical properties, which are sought after for applications in optical sensors, displays, and asymmetric catalysis.

For example, the amine can be used as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it can function as a chiral strut or linker. bldpharm.com Such materials could be designed for enantioselective separations or as heterogeneous catalysts. Furthermore, derivatives of this amine could be explored in the field of thin-film deposition, where precursors containing organic amine compounds are used to create specialized metal oxide or nitride layers. google.com

Table 2: Potential Applications in Advanced Organic Materials

| Material Class | Role of the Amine | Key Property Conferred | Potential Application |

|---|---|---|---|

| Chiral Liquid Crystals | Chiral Dopant/Core | Helical Twisting, Ferroelectricity | Displays, Optical Switches |

| Metal-Organic Frameworks | Chiral Linker | Enantioselective Porosity | Chiral Separations, Asymmetric Catalysis |

| Organic Light-Emitting Diodes | Host or Emissive Layer Component | Circularly Polarized Luminescence | 3D Displays, Security Features |

This compound as a Precursor for Specialty Chemicals and Intermediates

As a chiral building block, this compound is a valuable starting material for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Many biologically active compounds contain chiral amine substructures, and the methoxyphenyl group is a prevalent motif in numerous drugs. nih.govd-nb.info

The amine can undergo a wide range of chemical transformations, such as acylation, alkylation, and condensation reactions, to build more elaborate molecular architectures. For example, it can be a key intermediate in the synthesis of β-amino acids or complex heterocyclic compounds. google.com The aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound, provides a direct route to β-aminocarbonyl derivatives, which are precursors to many bioactive molecules. mdpi.com

Chemo-enzymatic processes have also been developed to synthesize related chiral amines, demonstrating their importance as pharmaceutical intermediates. For instance, the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone, can be synthesized from biomass-derived precursors and then converted into the corresponding chiral amine with high enantiomeric excess using ω-transaminase enzymes. nih.govsemanticscholar.org This highlights the demand for such structures and the diverse synthetic strategies employed to access them.

Table 3: Synthetic Transformations and Applications as a Precursor

| Reaction Type | Reagent Class | Product Class | Potential Application Area |

|---|---|---|---|

| N-Acylation | Acid Chlorides, Anhydrides | Chiral Amides | Pharmaceutical Scaffolds |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Agrochemicals, Fine Chemicals |

| Aza-Michael Addition | α,β-Unsaturated Esters/Ketones | β-Amino Carbonyls | Bioactive Compound Synthesis |

| Heterocycle Formation | Dicarbonyls, etc. | Chiral Heterocycles | Medicinal Chemistry |

Role of this compound in Non-Biological Polymer Chemistry and Monomer Design

The primary amine functionality of this compound allows it to act as a monomer in step-growth polymerization reactions. When reacted with difunctional monomers such as diacyl chlorides or diisocyanates, it can form chiral polyamides or polyureas, respectively.

The incorporation of this specific monomer into a polymer backbone would introduce several key features. The inherent chirality would render the entire polymer optically active, which is a desirable property for applications like chiral stationary phases in chromatography or as materials for asymmetric synthesis. The bulky, aliphatic side chain with the methoxyphenyl group would disrupt chain packing, likely increasing solubility in organic solvents and lowering the melting point compared to more rigid aromatic polymers. This side group can also be used to fine-tune the polymer's thermal properties, such as its glass transition temperature (Tg). Research into multicomponent polymerizations has shown that secondary amines can readily react with reagents like carbon disulfide and activated diynes to form sulfur-containing polymers under mild, spontaneous conditions, suggesting a pathway for creating novel polymer structures from amine monomers. chemrxiv.org

Table 4: Potential Polymer Synthesis and Properties

| Polymer Type | Co-monomer | Key Feature from Amine Monomer | Potential Polymer Application |

|---|---|---|---|

| Polyamide | Diacyl Chloride | Chirality, Solubility, Defined Tg | Chiral Separation Media, High-Performance Films |

| Polyurea | Diisocyanate | Chirality, Hydrogen Bonding Sites | Specialty Elastomers, Membranes |

| Sulfur-Containing Polymer | Carbon Disulfide + Diyne | Novel Backbone, Solubility | Advanced Functional Materials |

Green Chemistry Principles in the Synthesis and Handling of 3 4 Methoxyphenyl Butan 1 Amine

Sustainable Synthetic Routes for 3-(4-Methoxyphenyl)butan-1-amine: Atom Economy and E-Factor Analysis

The sustainability of a synthetic route can be quantitatively assessed using metrics like atom economy and the Environmental Factor (E-Factor). Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated. mdpi.com

A common route to this compound involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one. Traditional methods often employ stoichiometric reducing agents, which contribute to a lower atom economy and a higher E-Factor. In contrast, catalytic reductive amination using molecular hydrogen is a more atom-economical approach, with water being the only byproduct. uni-rostock.de The ideal synthesis would have a high atom economy, nearing 100%, and a low E-Factor, approaching zero. nih.gov

For instance, a chemo-enzymatic cascade process for producing chiral amines from biomass-derived compounds showcases excellent green metrics. oup.com This approach first synthesizes the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone, via an aldol (B89426) condensation-reduction sequence using a bifunctional metal/base catalyst. oup.comoup.com Subsequently, the ketone undergoes stereoselective amination to the desired chiral amine using an immobilized ω-transaminase. oup.com Such a process can achieve high yields (>95%) and excellent enantiomeric excess (~100%). oup.com

Let's consider a hypothetical comparison of two synthetic routes to a related compound to illustrate the concepts of Atom Economy and E-Factor.

Table 1: Comparison of Atom Economy and E-Factor for Different Synthetic Routes

| Route | Key Transformation | Atom Economy (%) | E-Factor |

| Route A (Classical) | Grignard reaction followed by reduction | ~75% | 10-20 |

| Route B (Catalytic) | Reductive amination with H₂ | >95% | <1 |

This table demonstrates the significant improvement in sustainability offered by catalytic methods over classical stoichiometric approaches.

Solvent Selection and Green Solvents in this compound Chemistry

Solvent choice is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs), which pose health and environmental risks. Green chemistry encourages the use of safer, more benign solvents. herokuapp.com

For the reductive amination reactions often used to synthesize amines like this compound, solvents such as dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been common. researchgate.netacsgcipr.org However, these are now recognized as undesirable due to their toxicity. Research has shown that greener alternatives like ethyl acetate (B1210297) can be effective replacements. researchgate.netacsgcipr.org Other more environmentally friendly options include dimethyl carbonate, isopropyl alcohol, and 2-MeTHF. researchgate.net

Glycerol, a byproduct of biodiesel production, has emerged as a promising green solvent. ias.ac.inunina.it It is non-toxic, biodegradable, and has a high boiling point, which can be advantageous for certain reactions. ias.ac.inunina.it Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention. mdpi.comacademie-sciences.fr These mixtures of hydrogen bond donors and acceptors can be tailored for specific reactions and are often biodegradable and have low volatility. mdpi.com

The following table provides a qualitative comparison of different solvent choices for amine synthesis.

Table 2: Qualitative Comparison of Solvents for Amine Synthesis

| Solvent | Green Chemistry Classification | Advantages | Disadvantages |

| Dichloromethane | Undesirable | Effective for many reactions | Toxic, volatile |

| Ethyl Acetate | Preferred | Less toxic, readily available | Flammable |

| Glycerol | Recommended | Non-toxic, biodegradable, high boiling point | High viscosity, potential for product separation challenges |

| Deep Eutectic Solvents | Emerging | Tunable properties, low volatility, often biodegradable | Can be viscous, recycling may require specific procedures |

Waste Minimization and By-Product Utilization in this compound Production

Minimizing waste is a fundamental principle of green chemistry. This can be achieved through various strategies, including the use of highly selective reactions that reduce the formation of by-products and the development of processes that allow for the recycling and reuse of materials.

In the context of this compound synthesis, catalytic routes are inherently better at minimizing waste compared to stoichiometric ones. For example, in the synthesis of a related compound, the E-factor was significantly reduced by recovering and reusing the solvent used for recrystallization. mdpi.com

Furthermore, by-products that are formed can sometimes be utilized in other processes, contributing to a more circular economy. For instance, research has explored the utilization of secondary products from the synthesis of chlorobutadiene rubber for the preparation of butanamine. sioc-journal.cn While not directly related to this compound, this demonstrates the principle of finding value in what would otherwise be considered waste.

A key strategy for waste minimization is the development of one-pot or tandem reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates. This reduces solvent usage, energy consumption, and waste generation. A three-step synthesis of benzylacetone (B32356) and 4-(4-methoxyphenyl)butan-2-one has been successfully demonstrated in a telescoped flow system, showcasing a significant increase in yield compared to batch processes. researchgate.net

Catalytic and Non-Toxic Reagent Application in this compound Synthesis

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective reactions, often under milder conditions. For the synthesis of amines, catalytic reductive amination is a powerful tool. uni-rostock.de This can be achieved using various catalysts, including those based on nickel, iridium, and other transition metals. d-nb.inforsc.orgresearchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity. d-nb.info

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. nih.gov Enzymes operate under mild conditions, are highly selective, and are biodegradable. The use of ω-transaminases for the synthesis of chiral amines, including those structurally related to this compound, has been demonstrated to be highly effective. oup.comoup.comcsic.es

In addition to catalytic methods, the selection of non-toxic reagents is crucial. For example, in reductive amination, traditional reducing agents like sodium borohydride (B1222165) can be effective but also generate stoichiometric waste. ias.ac.inresearchgate.net The use of molecular hydrogen as a reducing agent is a much greener alternative, producing only water as a byproduct. uni-rostock.de Similarly, the development of metal-free catalytic systems is an active area of research, aiming to avoid the potential toxicity and environmental impact of heavy metals. acs.org

The following table summarizes some catalytic and reagent choices for amine synthesis, highlighting their green chemistry attributes.

Table 3: Green Chemistry Attributes of Catalysts and Reagents for Amine Synthesis

| Catalyst/Reagent | Type | Green Chemistry Advantages |

| Nickel-based catalysts | Homogeneous/Heterogeneous | Can be efficient for reductive amination |

| Iridium complexes | Homogeneous | Highly active for transfer hydrogenation |

| ω-Transaminases | Biocatalyst | High selectivity, mild conditions, biodegradable |

| Molecular Hydrogen (H₂) | Reducing Agent | Atom economical, produces only water |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Effective and versatile |

By embracing the principles of green chemistry, the synthesis and handling of this compound can be made more sustainable, safer, and more efficient, contributing to a greener chemical industry.

Concluding Remarks and Future Research Directions for 3 4 Methoxyphenyl Butan 1 Amine

Synthesis of Key Research Achievements and Insights

The primary insight gained from a thorough literature search is the notable absence of research dedicated to 3-(4-Methoxyphenyl)butan-1-amine. While its chemical structure is known and it is commercially available from some suppliers, there are no significant research achievements or published studies detailing its chemical behavior, synthesis, or utility. The key takeaway is that this compound represents a largely unexplored area of chemical science.

Identification of Emerging Research Frontiers and Unresolved Challenges

The most significant unresolved challenge is the complete lack of fundamental characterization for this compound. Future research frontiers should, therefore, begin with the basics:

Development of a reliable and high-yielding synthesis protocol. A crucial first step would be to develop and publish a robust method for its preparation.

Full characterization of its physical and chemical properties. This includes determining its melting point, boiling point, solubility in various solvents, and pKa.

Comprehensive analytical characterization. Detailed analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) is necessary to establish a definitive and publicly available spectral signature for the compound.

Investigation of its pharmacological and toxicological profile. Given that many phenylalkylamine derivatives exhibit biological activity, screening this compound for potential applications in medicinal chemistry would be a logical next step.

Potential Broader Impact of Advanced this compound Research on Chemical Sciences

Should future research be undertaken, the study of this compound could have several impacts on the chemical sciences. As a primary amine with a chiral center, it could serve as a valuable building block or chiral auxiliary in asymmetric synthesis. Depending on its biological activity, it could become a lead compound for the development of new therapeutic agents, particularly in neuroscience, where similar structures often find applications. The exploration of this currently uncharacterized molecule underscores the vast number of simple organic compounds that remain to be investigated, holding potential for new discoveries in synthesis, catalysis, and medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)butan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are widely used:

- Grignard Reaction : Starting with 4-methoxybenzaldehyde, a Grignard reagent (e.g., butylmagnesium bromide) forms a secondary alcohol intermediate, which is reduced to the amine using LiAlH₄. Yield optimization requires anhydrous conditions and controlled temperature (0–5°C during Grignard addition) .

- Reductive Amination : 4-(4-Methoxyphenyl)butan-2-one undergoes reductive amination with NaBH₄ or LiAlH₄. Catalytic hydrogenation (Pd/C, H₂) is preferred industrially for scalability, achieving >85% purity post-recrystallization .

Critical Factors : Solvent polarity (THF vs. ethanol), reducing agent selection (LiAlH₄ for higher selectivity), and purification methods (chromatography vs. distillation).

Q. How is the structural identity of this compound validated in synthetic workflows?

- Methodological Answer :

- NMR Spectroscopy : -NMR shows distinct signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 2.6–3.1 ppm (amine -NH₂). -NMR confirms the methoxyphenyl moiety (C=O absent) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 179.26, with fragmentation patterns aligning with butanamine backbone cleavage .

- X-ray Crystallography : For enantiopure samples, SHELX software refines crystal structures, resolving stereochemistry and bond angles .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- Methodological Answer :

- Lipophilicity : LogP ≈ 2.1 (calculated), favoring membrane permeability in biological assays.

- Basicity : pKa ~9.5 (amine group), making it prone to protonation in acidic conditions, which affects nucleophilic substitution reactions.

- Solubility : Limited in water (<1 mg/mL), requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Advanced Research Questions

Q. How does the methoxy substituent on the phenyl ring modulate biological activity compared to analogs (e.g., 4-hydroxyphenyl or 4-methylphenyl derivatives)?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group increases electron density on the aromatic ring, enhancing π-π stacking with serotonin receptors (e.g., 5-HT₂A). In contrast, hydroxyl groups (-OH) introduce hydrogen bonding but reduce metabolic stability .

- Case Study : In serotonin release assays, this compound showed 3-fold higher EC₅₀ than its 4-methylphenyl analog, attributed to improved receptor binding affinity .

Q. What enantioselective synthesis strategies achieve high optical purity for (R)- and (S)-isomers?

- Methodological Answer :

- Enzymatic Resolution : ω-Transaminase (ATA-117) immobilized on zeolite catalyzes stereoselective amination of 4-(4-methoxyphenyl)butan-2-one using isopropylamine as the amino donor, yielding >99% ee for (S)-isomers .

- Chiral Auxiliaries : Use of (R)-BINOL-phosphoric acid in asymmetric reductive amination achieves 90% ee. Post-synthesis chiral HPLC (Chiralpak AD-H column) confirms enantiopurity .

Q. How can researchers address contradictions in reported pharmacological data (e.g., serotonin release potency)?

- Methodological Answer :

- Assay Variability : Discrepancies arise from cell models (e.g., rat synaptosomes vs. HEK-293 cells). Standardize assays using reference compounds (e.g., fenfluramine) and validate via radioligand binding (³H-serotonin uptake) .

- Purity Verification : Contaminants (e.g., ketone intermediates) may confound results. Employ LC-MS to confirm >98% purity and quantify trace by-products .

Q. What computational approaches predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to 5-HT receptors. The methoxyphenyl group occupies hydrophobic pockets, while the amine forms salt bridges with Asp155 (5-HT₂A) .

- MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns, revealing conformational changes in transmembrane helices critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.